3-[(4-Methylpentyl)oxy]propan-1-amine
Description
Contextualization within Amine and Ether Chemistry
The chemical behavior of 3-[(4-Methylpentyl)oxy]propan-1-amine is fundamentally dictated by the presence of its two primary functional groups: the ether linkage (-O-) and the primary amine group (-NH2).
Amine Characteristics: Amines are organic derivatives of ammonia (B1221849) (NH3) where one or more hydrogen atoms have been replaced by an alkyl or aryl group. ncert.nic.incrunchchemistry.co.uk They are classified as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the number of organic substituents attached to the nitrogen atom. quizlet.comlibretexts.org The primary amine group in this compound is characterized by the presence of a lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. ncert.nic.inutexas.edu This allows it to react with acids to form ammonium (B1175870) salts and to participate in a variety of nucleophilic substitution and addition reactions. crunchchemistry.co.uklibretexts.org
Structural Classification and General Significance of Ether Amines
This compound belongs to the broader class of compounds known as ether amines. These are bifunctional molecules that contain both an ether and an amine functional group. The general structure can be represented as R-O-R'-NH2.
Structural Classification: Ether amines can be classified based on the nature of the R and R' groups (alkyl or aryl) and the substitution pattern of the amine (primary, secondary, or tertiary). This compound is specifically a primary aliphatic ether amine, as the amine group is attached to a propyl chain, and the ether oxygen is connected to a 4-methylpentyl group and the propanamine moiety.
General Significance: Ether amines are significant in several areas of chemistry and technology. Their bifunctional nature makes them valuable as:
Building Blocks in Synthesis: They serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. ncert.nic.in
Surfactants and Corrosion Inhibitors: The combination of a hydrophobic alkyl chain (from the ether part) and a hydrophilic polar head (the amine group) imparts surfactant properties to these molecules. Quaternary ammonium salts derived from amines are used as surfactants. ncert.nic.in
Curing Agents: In polymer chemistry, certain ether amines are used as curing agents for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked polymer network.
The specific structure of an ether amine, including the length and branching of the alkyl chains, determines its physical properties such as boiling point, solubility, and viscosity, which in turn dictates its specific applications.
Current Research Landscape of Alkoxy-Substituted Primary Amines
The synthesis and functionalization of primary amines, including those with alkoxy substituents, remain an active area of research in organic chemistry. rsc.org The development of efficient and selective methods for their preparation is of great importance due to their widespread use as key intermediates. rsc.orgorganic-chemistry.org
Synthetic Methodologies: Recent research has focused on developing novel catalytic systems for the synthesis of primary amines. This includes methods like:
Reductive Amination: The reaction of aldehydes or ketones with ammonia in the presence of a reducing agent is a common method. organic-chemistry.org Research in this area aims to develop more efficient and selective catalysts to minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org
Hydroaminomethylation: This reaction involves the addition of an amine and a formyl group across a double bond and is a known route for synthesizing linear aliphatic amines. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the α-functionalization of primary amine derivatives. nih.gov This technique allows for the formation of carbon-carbon bonds at the position alpha to the amino group, enabling the synthesis of complex amine structures. nih.gov
Challenges and Innovations: A significant challenge in the chemistry of primary amines is achieving high selectivity in reactions, as the primary amine product can often react further to form secondary and tertiary amines. libretexts.org To address this, researchers are exploring various strategies, such as the use of protecting groups or specialized catalysts that can favor the formation of the desired primary amine. nih.gov
Furthermore, there is a growing interest in the synthesis of functionalized linear aliphatic primary amines from readily available and inexpensive starting materials. rsc.org Decarboxylative cross-coupling reactions are being investigated as a sustainable approach to produce a wide array of these valuable compounds. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
646055-22-3 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
3-(4-methylpentoxy)propan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-9(2)5-3-7-11-8-4-6-10/h9H,3-8,10H2,1-2H3 |
InChI Key |
IWNIYAALLZXYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOCCCN |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 4 Methylpentyl Oxy Propan 1 Amine
Reactions at the Primary Amine Functionality
The primary amine group is a versatile functional group that can undergo a variety of chemical transformations.
Acylation Reactions to Form Amides
Primary amines readily react with carboxylic acid derivatives, such as acid chlorides and acid anhydrides, to form amides. libretexts.orghud.ac.ukyoutube.com This reaction, known as acylation, involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. organic-chemistry.org The reaction is often carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. hud.ac.uk For instance, the reaction of 3-[(4-methylpentyl)oxy]propan-1-amine with an acyl chloride would yield an N-{3-[(4-methylpentyl)oxy]propyl}amide.
The general transformation is as follows: R-CO-Cl + H₂N-(CH₂)₃-O-(CH₂)₄-CH(CH₃)₂ → R-CO-NH-(CH₂)₃-O-(CH₂)₄-CH(CH₃)₂ + HCl
These acylation reactions can be performed under various conditions, including in bio-based solvents like Cyrene™. hud.ac.uk The use of coupling reagents can also facilitate the direct reaction of carboxylic acids with amines to form amides under milder conditions. youtube.comnih.gov
Alkylation Reactions leading to Secondary and Tertiary Amines
The primary amine of this compound can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution (S_N2 mechanism) where the amine acts as the nucleophile. libretexts.org However, this method can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the newly formed secondary amine also being reactive towards the alkyl halide. libretexts.orgchemguide.co.uk
To achieve more selective mono-alkylation to form secondary amines, specific methodologies can be employed, such as using a bulky alkylating agent or specific catalysts. organic-chemistry.org For example, cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org Reductive amination offers another route to secondary and tertiary amines. masterorganicchemistry.com This involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine. masterorganicchemistry.comlibretexts.org Repeating this process can yield a tertiary amine. masterorganicchemistry.com
| Product Type | General Reaction | Controlling Factors |
| Secondary Amine | R'-X + H₂N-(CH₂)₃-O-R → R'-NH-(CH₂)₃-O-R + HX | Use of excess primary amine, specific catalysts (e.g., Cesium hydroxide) organic-chemistry.org |
| Tertiary Amine | 2R'-X + H₂N-(CH₂)₃-O-R → (R')₂N-(CH₂)₃-O-R + 2HX | Use of excess alkylating agent |
| Secondary Amine (Reductive Amination) | R'CHO + H₂N-(CH₂)₃-O-R → R'CH=N-(CH₂)₃-O-R → R'CH₂-NH-(CH₂)₃-O-R | Two-step process involving imine formation and reduction libretexts.org |
R represents the (4-methylpentyl) group and R' represents an alkyl group.
Formation of Salts and Protonation Chemistry
As a base, the primary amine group of this compound readily reacts with acids to form ammonium salts. pressbooks.pub This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from an acid.
The general reaction is: H₂N-(CH₂)₃-O-(CH₂)₄-CH(CH₃)₂ + HX → [H₃N-(CH₂)₃-O-(CH₂)₄-CH(CH₃)₂]⁺X⁻
The formation of these salts increases the water solubility of the amine. The basicity of the amine is a key factor in its reactivity and interactions with other molecules.
Condensation Reactions with Carbonyl Compounds
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comlibretexts.orglibretexts.org This reaction is typically catalyzed by a weak acid and involves the elimination of a water molecule. youtube.comlibretexts.org The pH of the reaction is crucial; it needs to be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it fully protonates the nucleophilic amine. libretexts.org
The general reaction is: R'-CO-R'' + H₂N-(CH₂)₃-O-(CH₂)₄-CH(CH₃)₂ ⇌ R'R''C=N-(CH₂)₃-O-(CH₂)₄-CH(CH₃)₂ + H₂O
These imines can be isolated or used in situ for further reactions, such as reduction to form secondary amines (reductive amination). youtube.com
Amidation and Sulfonamidation Reactions
Similar to acylation, primary amines can react with other activated carbonyl compounds. Amidation can also be achieved by reacting the amine with an ester, although this is generally less reactive than using an acid chloride. youtube.com Recent methods have also explored the use of alkali metal amidoboranes to react with esters to form amides under mild conditions. nih.gov
Sulfonamidation is the reaction of a primary amine with a sulfonyl chloride to form a sulfonamide. This reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride.
The general reaction for sulfonamidation is: R'-SO₂-Cl + H₂N-(CH₂)₃-O-(CH₂)₄-CH(CH₃)₂ → R'-SO₂-NH-(CH₂)₃-O-(CH₂)₄-CH(CH₃)₂ + HCl
Reactivity of the Ether Linkage
The ether linkage in this compound is generally unreactive under most conditions, which is why ethers are often used as solvents. masterorganicchemistry.comlibretexts.org However, this bond can be cleaved under harsh conditions, typically by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. libretexts.orgmasterorganicchemistry.comyoutube.com
The cleavage of the ether bond proceeds via a nucleophilic substitution mechanism. The first step is the protonation of the ether oxygen by the strong acid, which makes it a better leaving group. youtube.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing an alcohol. masterorganicchemistry.com The reaction can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the groups attached to the ether oxygen. youtube.com Given the primary nature of the carbons attached to the ether oxygen in this compound, the cleavage would likely proceed through an S_N2 mechanism. libretexts.org
The products of the ether cleavage would be 3-halopropan-1-amine and 4-methylpentan-1-ol. If an excess of the strong acid is used, the resulting alcohol can be further converted to the corresponding alkyl halide. libretexts.org
| Reagent | Conditions | Products | Mechanism |
| Excess HI or HBr | Heat | 1-Iodo-3-aminopropane and 1-iodo-4-methylpentane (B7976347) (or corresponding bromides) | S_N2 libretexts.org |
| Limited HI or HBr | Heat | 1-Iodo-3-aminopropane and 4-methylpentan-1-ol (or corresponding bromides) | S_N2 libretexts.org |
Transformations and Functionalization of the Alkyl Chain
Halogenation and Related Radical ProcessesThere is no available data on the halogenation or other radical-based transformations of this compound.
Due to the lack of specific findings for this compound, the creation of data tables and a detailed discussion of its chemical behavior as per the requested outline is not feasible. Further empirical research would be required to elucidate the specific chemical properties and reactivity of this compound.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
Proton NMR (¹H NMR) spectroscopy offers critical information about the chemical environment of hydrogen atoms in 3-[(4-Methylpentyl)oxy]propan-1-amine. The predicted ¹H NMR spectrum would exhibit distinct signals for each unique proton, characterized by its chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons).
Based on the structure of this compound and data from analogous compounds such as 3-butoxypropanamine, the following ¹H NMR spectral assignments can be predicted. The protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methylene group adjacent to the nitrogen (C1-H) is expected to be a triplet, coupled to the neighboring C2 protons. The protons on the carbon adjacent to the ether oxygen (C3-H and C1'-H) will be deshielded and appear as triplets. The remaining protons of the 4-methylpentyl group will show characteristic multiplets and a doublet for the terminal methyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H-1 | ~2.80 | Triplet | 2H |
| H-2 | ~1.75 | Quintet | 2H |
| H-3 | ~3.45 | Triplet | 2H |
| H-1' | ~3.40 | Triplet | 2H |
| H-2' | ~1.55 | Multiplet | 2H |
| H-3' | ~1.20 | Multiplet | 2H |
| H-4' | ~1.65 | Nonet | 1H |
| H-5', H-6' | ~0.90 | Doublet | 6H |
| -NH₂ | ~1.5-2.5 | Broad Singlet | 2H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment.
For this compound, the carbon attached to the nitrogen (C-1) and the carbons bonded to the oxygen (C-3 and C-1') are expected to be the most deshielded among the aliphatic carbons. The chemical shifts of the carbons in the 4-methylpentyl chain will be in the typical alkane region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~40.0 |
| C-2 | ~31.5 |
| C-3 | ~70.0 |
| C-1' | ~71.0 |
| C-2' | ~39.0 |
| C-3' | ~28.0 |
| C-4' | ~22.5 |
| C-5', C-6' | ~22.7 |
Two-dimensional (2D) NMR techniques are invaluable for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, cross-peaks would be expected between the protons on C-1 and C-2, C-2 and C-3, and throughout the coupled spin systems of the 4-methylpentyl chain. This helps to confirm the connectivity of the propanamine and methylpentyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals in the carbon skeleton.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.
For this compound (molecular weight: 159.29 g/mol ), the molecular ion peak at m/z 159 would be expected, although it might be weak due to the aliphatic nature of the amine. A prominent fragmentation pathway for primary amines is the alpha-cleavage, which would result in the loss of an alkyl radical adjacent to the nitrogen. In this case, cleavage of the C1-C2 bond would lead to the formation of the [CH₂=NH₂]⁺ ion at m/z 30, which is often the base peak in the spectra of primary propylamines. Another significant fragmentation would be the cleavage of the C-O bond of the ether, leading to fragments corresponding to the propanamine and 4-methylpentyl moieties.
Table 3: Predicted Major Fragment Ions in the EI-MS of this compound
| m/z | Predicted Fragment Ion | Possible Origin |
| 159 | [C₉H₂₁NO]⁺ | Molecular Ion |
| 144 | [C₈H₁₈NO]⁺ | Loss of CH₃ |
| 102 | [C₅H₁₂NO]⁺ | Cleavage of the 4-methylpentyl chain |
| 85 | [C₆H₁₃]⁺ | 4-methylpentyl cation |
| 74 | [C₃H₈NO]⁺ | Cleavage of the ether bond |
| 57 | [C₄H₉]⁺ | t-butyl cation from rearrangement |
| 30 | [CH₄N]⁺ | α-cleavage at the amine |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like amines. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to show a strong signal for the protonated molecule at m/z 160. This technique is excellent for confirming the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. measurlabs.com This level of precision is invaluable for the unambiguous identification of this compound and for distinguishing it from isobaric interferences.
In a typical HRMS analysis, the molecule is first ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The high resolving power of the instrument allows for the differentiation of ions with very similar masses. For this compound (molecular formula C₉H₂₁NO), the expected accurate mass of the protonated molecule [M+H]⁺ would be calculated and measured to several decimal places.
Key fragmentation pathways for this compound under techniques like collision-induced dissociation (CID) would likely involve cleavage of the C-O and C-N bonds. The ether linkage and the alkylamine chain would produce characteristic fragment ions. For instance, the loss of the 4-methylpentyl group or cleavage at the propyl amine moiety would result in specific fragment masses. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these fragment ions, providing robust structural confirmation.
Table 1: Theoretical HRMS Fragmentation Data for this compound
| Ion | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₉H₂₂NO⁺ | 160.1701 |
| [M-C₆H₁₃]⁺ | C₃H₈NO⁺ | 74.0606 |
| [C₆H₁₃O]⁺ | C₆H₁₃O⁺ | 101.0966 |
| [C₃H₈N]⁺ | C₃H₈N⁺ | 58.0657 |
Note: This table represents theoretical values and actual observed fragments may vary based on instrumentation and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The primary amine group (-NH₂) will show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. youtube.com Typically, primary amines display two bands in this region corresponding to symmetric and asymmetric stretching. youtube.comorgchemboulder.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com
The ether linkage (C-O-C) will produce a strong C-O stretching band in the fingerprint region, typically between 1050 and 1150 cm⁻¹. libretexts.org The aliphatic C-H bonds of the methyl, methylene, and methine groups in the 4-methylpentyl and propyl chains will result in strong stretching absorptions in the 2850-2960 cm⁻¹ region. wpmucdn.com
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, would provide complementary information. While N-H and O-H stretching bands are often weak in Raman spectra, the C-C and C-H vibrations of the alkyl backbone would be expected to show strong signals.
Table 2: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
|---|---|---|---|
| N-H (Amine) | Stretching | 3300-3500 (two bands) | Weak |
| N-H (Amine) | Bending | 1580-1650 | Weak |
| C-H (Aliphatic) | Stretching | 2850-2960 | Strong |
| C-O (Ether) | Stretching | 1050-1150 | Moderate |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of the primary amine group, which can lead to peak tailing on standard GC columns, derivatization is often employed. h-brs.delabrulez.com Converting the amine to a less polar derivative, such as a trifluoroacetylated derivative, can significantly improve chromatographic performance. h-brs.de
The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for the quantification of organic compounds due to its high sensitivity and wide linear range. The retention time of the derivatized compound would be a key parameter for its identification.
Table 3: Hypothetical GC Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purity assessment of a wide range of compounds. For aliphatic amines like this compound that lack a strong UV chromophore, detection can be challenging. chromforum.org
One approach is to use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, pre-column or post-column derivatization with a UV-active or fluorescent labeling agent can be employed to enhance detection sensitivity. thermofisher.com
Reversed-phase HPLC using a C18 column is a common mode of separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives to improve peak shape for the basic amine.
Table 4: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
Theoretical and Computational Chemistry Studies of 3 4 Methylpentyl Oxy Propan 1 Amine
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule dictates its fundamental chemical properties. Through computational methods, it is possible to model and analyze the distribution of electrons and the nature of molecular orbitals, providing insights into the molecule's stability and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com
For 3-[(4-Methylpentyl)oxy]propan-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO, representing the region for electron acceptance, would likely be distributed across the molecular backbone. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to determine the energies of these orbitals. nih.govresearchgate.net
Table 1: Hypothetical Frontier Orbital Energies for this compound
This table is for illustrative purposes, demonstrating typical data from a DFT calculation.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 7.7 | Energy difference between LUMO and HOMO |
Electron density distribution reveals how electrons are shared among the atoms in a molecule. An electrostatic potential (ESP) map is a visual representation of the net electrostatic effect of a molecule's electron density and atomic nuclei. These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule.
In an ESP map of this compound, a region of negative potential (typically colored red) would be expected around the nitrogen and oxygen atoms, indicating areas with high electron density that are prone to electrophilic attack. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the amine group and the alkyl chain, signifying electron-deficient areas susceptible to nucleophilic attack. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Conformational Analysis and Energy Landscape Exploration
The flexibility of the alkyl and propyl chains in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to calculate the energies of different molecular conformations with high accuracy. escholarship.org By systematically rotating the rotatable bonds within the this compound molecule and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. These calculations can reveal the most energetically favorable three-dimensional structure of the molecule, which is often the most populated state under given conditions.
While DFT is accurate, it can be computationally expensive for large molecules with many rotatable bonds. chemrxiv.org Molecular Mechanics (MM) offers a faster, classical mechanics-based approach to explore the conformational space more broadly. Following MM, Molecular Dynamics (MD) simulations can be employed. MD simulations model the atomic motions of the molecule over time, providing a dynamic view of its conformational flexibility and how it might behave in a solution or interacting with a surface. nih.govulisboa.pt This method is particularly useful for sampling a wide range of conformations and understanding the transitions between them. researchgate.net
Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound
This table is for illustrative purposes, showing how relative stabilities of different conformers might be presented.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Stability Ranking |
| 1 | 180° (anti) | 0.00 | Most Stable |
| 2 | 60° (gauche) | 0.85 | Less Stable |
| 3 | -60° (gauche) | 0.85 | Less Stable |
| 4 | 0° (syn) | 4.50 | Least Stable |
Quantum Chemical Descriptors and Reactivity Prediction
Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of quantum chemical descriptors that predict a molecule's reactivity and interaction tendencies. mdpi.com These descriptors are derived from the electronic structure and are often used in structure-activity relationship studies. nih.govmdpi.com
For this compound, these descriptors can offer insights into its potential applications, for instance, as a corrosion inhibitor, where interactions with a metal surface are key. nih.govmdpi.com Important descriptors include:
Ionization Potential (I): Related to EHOMO, it is the energy required to remove an electron.
Electron Affinity (A): Related to ELUMO, it is the energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons. nih.gov
Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard." mdpi.com
These parameters, once calculated, can be used to compare the reactivity of this compound with other similar molecules. nih.govmdpi.com
Table 3: Hypothetical Quantum Chemical Descriptors for this compound
This table is for illustrative purposes, presenting typical quantum chemical descriptors obtained from DFT calculations.
| Descriptor | Calculated Value | Definition |
| Ionization Potential (I) | 6.20 eV | Energy required to remove an electron |
| Electron Affinity (A) | -1.50 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 2.35 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 3.85 eV | Resistance to deformation of electron cloud |
| Dipole Moment (μ) | 1.85 Debye | Measure of molecular polarity |
Fukui Functions and Local Reactivity Indices
Fukui functions are a central concept within Density Functional Theory (DFT), serving as a descriptor of local reactivity. They quantify how the electron density at a specific point in a molecule changes with the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites.
Detailed research findings on the calculated Fukui functions specifically for this compound are not available in the reviewed scientific literature. Such a study would typically involve DFT calculations to determine the electron densities of the neutral, anionic, and cationic forms of the molecule. From these, the condensed Fukui functions (ƒk+, ƒk-, ƒk0) for each atom (k) would be derived. The ƒk+ value indicates the susceptibility of an atom to nucleophilic attack, while ƒk- points to its susceptibility to electrophilic attack. The ƒk0 is used for predicting radical attack sites. In this compound, the primary amine nitrogen would be expected to have a high ƒk- value, indicating its role as a primary site for electrophilic attack, while the hydrogen atoms of the amine group would be likely sites for nucleophilic attack.
Interactive Data Table: Fukui Function Indices for this compound
| Atomic Site | ƒk+ (for Nucleophilic Attack) | ƒk- (for Electrophilic Attack) | ƒk0 (for Radical Attack) |
| N (Amine) | Data not available in published literature | Data not available in published literature | Data not available in published literature |
| O (Ether) | Data not available in published literature | Data not available in published literature | Data not available in published literature |
| C atoms | Data not available in published literature | Data not available in published literature | Data not available in published literature |
| H atoms | Data not available in published literature | Data not available in published literature | Data not available in published literature |
Chemical Hardness, Softness, and Electrophilicity Index
A comprehensive computational analysis to determine these specific global reactivity descriptors for this compound has not been identified in existing publications. The calculation of these values is contingent on determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to Koopmans' theorem, these orbital energies can be used to approximate the ionization potential (I) and electron affinity (A), respectively. The following equations are then used:
Hardness (η): (I - A) / 2
Softness (S): 1 / η
Electrophilicity Index (ω): (I + A)² / (8 * (I - A))
For an ether amine like this, the presence of two heteroatoms with lone pairs (nitrogen and oxygen) would significantly influence these values, making it a relatively soft molecule with moderate electrophilicity.
Interactive Data Table: Global Reactivity Descriptors for this compound
| Parameter | Symbol | Calculated Value |
| Chemical Hardness | η | Data not available in published literature |
| Chemical Softness | S | Data not available in published literature |
| Electrophilicity Index | ω | Data not available in published literature |
Ionization Potential and Electron Affinity Derivations
Ionization potential (I) is the minimum energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when an electron is added. These fundamental properties are crucial for understanding a molecule's ability to participate in charge-transfer reactions. They can be derived computationally through methods such as DFT by calculating the energy difference between the neutral molecule and its corresponding cation (for I) and anion (for A).
Specific, peer-reviewed computational studies detailing the derived ionization potential and electron affinity for this compound are not present in the available literature. Such research would provide the precise energy values associated with its HOMO and LUMO, which are the primary determinants of these properties. The lone pair of electrons on the amine's nitrogen atom is expected to be the highest energy occupied orbital, suggesting a relatively low ionization potential compared to its constituent alkanes.
Interactive Data Table: Ionization Potential and Electron Affinity for this compound
| Property | Symbol | Derivation Method | Value |
| Ionization Potential | I | ΔSCF / Koopmans' Theorem | Data not available in published literature |
| Electron Affinity | A | ΔSCF / Koopmans' Theorem | Data not available in published literature |
Spectroscopic Property Prediction and Validation through Computational Models
Computational models are instrumental in predicting and interpreting the spectroscopic properties of molecules, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By simulating the vibrational frequencies and magnetic environments of the nuclei, these models can generate theoretical spectra that aid in the identification and structural elucidation of the compound.
While general principles suggest what the spectra for this compound would look like, specific computational studies that predict its spectroscopic properties and validate them against experimental data could not be located. A typical computational approach would employ DFT with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and then perform frequency calculations. This would yield predicted IR and Raman spectra, showing characteristic peaks such as N-H stretching vibrations (around 3300-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), C-N stretching (1000-1200 cm⁻¹), and C-O-C stretching (around 1100 cm⁻¹). Similarly, NMR chemical shifts (¹H and ¹³C) would be predicted by calculating the magnetic shielding tensors for each nucleus. Validation would require comparing these computationally derived spectra with experimentally measured spectra of the synthesized compound, a process that is essential for confirming the accuracy of the computational model.
Based on a comprehensive search, there is insufficient publicly available scientific literature and data to generate a detailed article on the specific chemical compound This compound that adheres to the requested outline. The search did not yield specific research findings, patents, or technical data sheets detailing its role as a chemical intermediate, its applications in polymer chemistry, or its potential in catalyst design.
General information on related aliphatic amines and their functions as curing agents, cross-linkers, and ligands is available. However, in keeping with the strict requirement to focus solely on this compound, it is not possible to construct a scientifically accurate and informative article as requested. Information on analogous compounds cannot be substituted without making unsubstantiated assumptions about the specific properties and applications of the target molecule.
Therefore, the requested article cannot be generated at this time due to the lack of specific data for this compound in the provided search results.
Emerging Applications and Material Science Perspectives of 3 4 Methylpentyl Oxy Propan 1 Amine and Its Derivatives
Utilization in Surface Chemistry and Adsorption Phenomena
The unique molecular architecture of 3-[(4-Methylpentyl)oxy]propan-1-amine, which features a hydrophilic primary amine head and a hydrophobic tail composed of a 4-methylpentyl group linked via an ether bond, positions it as a compound of significant interest in surface chemistry. This amphiphilic nature drives its tendency to adsorb at interfaces, such as liquid-vapor, liquid-liquid, and solid-liquid interfaces, thereby modifying the interfacial properties. The primary amine group can be readily protonated in acidic to neutral aqueous solutions, forming a cationic head group (R-NH3+). This positive charge is fundamental to its interaction with negatively charged surfaces.
In the context of mineral processing, alkyl ether amines are established as potent cationic surfactants, particularly in the froth flotation for the separation of silicate (B1173343) gangue minerals from valuable ores. mdpi.commin-eng.comgoogle.com The general principle involves the selective adsorption of the ether amine onto the mineral surface, rendering it hydrophobic. Air bubbles introduced into the mineral slurry then attach to the now-hydrophobic particles, carrying them to the surface as a froth, which can be skimmed off.
The adsorption of ether amines onto mineral surfaces is primarily governed by physical interactions, predominantly electrostatic forces between the cationic amine head and the negatively charged sites on the mineral lattice. mdpi.comjournalssystem.commdpi.com For instance, the surface of quartz (a common silicate) is negatively charged at pH values above its isoelectric point (around pH 2-3.7), facilitating the adsorption of protonated ether amines. The presence of the ether linkage in the alkyl chain is noted to enhance solubility and collecting power compared to simple alkylamines. mdpi.com
The effectiveness of adsorption and the resulting surface modification are influenced by several factors, including the pH of the solution, the concentration of the ether amine, and its specific molecular structure (e.g., chain length and branching). min-eng.com Research on various ether amines has demonstrated that maximum floatability of minerals like quartz often occurs at a pH near the pKa of the amine, where there is a significant presence of both ionic and molecular amine species. min-eng.com
A study on the flotation of micaceous minerals using a commercial ether monoamine collector (Flotigam®EDA) showed that at pH 10, the recovery of quartz was significantly higher than that of phlogopite and biotite (B1170702) at lower collector concentrations. mdpi.com However, increasing the collector concentration led to a substantial increase in the floatability of the micaceous minerals, indicating concentration-dependent adsorption. mdpi.com Zeta potential measurements confirmed the adsorption of the protonated amine on the mineral surfaces by shifting the isoelectric point to higher pH values. mdpi.com
The table below summarizes findings on the adsorption of representative ether amines on mineral surfaces, which can be considered analogous to the expected behavior of this compound.
| Ether Amine Collector | Mineral Substrate | Key Findings | Adsorption Mechanism |
| Ether Monoamine (e.g., Flotigam®EDA) | Quartz, Phlogopite, Biotite | Higher floatability of quartz compared to micas at low concentrations. Adsorption increases with concentration. mdpi.comresearchgate.net | Physical adsorption, primarily electrostatic. mdpi.com |
| Medium Chain Ethermonoamine (MCM) | Quartz | Floatability is strongly influenced by concentration and pH, with maximums near the pKa. min-eng.com | Electrostatic interaction between protonated amine and mineral surface. min-eng.com |
| N1-(3-((8-methyl-nonyl)oxy) propyl)propane-1,3-diamine | Collophane, Quartz | Adsorption was found to be greater on quartz than on collophane. journalssystem.com | Physical adsorption. journalssystem.com |
| Modified Ether Amine (L0-503) | Petalite (B74571), Quartz | Selective adsorption on quartz over petalite is possible under weak alkaline conditions (pH ~9). mdpi.com | Electrostatic forces and hydrogen bonding. mdpi.com |
Role in Advanced Separations and Extraction Processes
The inherent properties of this compound and its derivatives make them suitable candidates for application in various advanced separation and extraction technologies beyond mineral flotation. Their ability to act as cationic surfactants and their solubility characteristics are key to these potential uses.
One of the primary areas of application is in solvent extraction , also known as liquid-liquid extraction. This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The amine functionality of this compound allows it to be used as an extractant for acidic compounds, particularly metal ions, from aqueous solutions. In an acidic medium, the amine is protonated, and it can form an ion-pair with an anionic metal complex. This neutral ion-pair has increased solubility in the organic phase, allowing for the selective extraction of the metal from the aqueous phase. The general mechanism for an amine extractant (R3N) reacting with a metal salt (MX) in an acidic aqueous solution can be represented as:
n RNH2(org) + Mn+(aq) + n A-(aq) ⇌ (RNH3+)n(MAn)n-(org)
This process is reversible, and the extracted metal can be stripped from the organic phase by altering the pH, which deprotonates the amine, breaking the ion pair.
Furthermore, alkyl amines have been explored as reagents in ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) . nih.gov In this chromatographic technique, an ionic compound like a protonated amine is added to the mobile phase. It then pairs with analyte ions of the opposite charge, neutralizing their charge and increasing their retention on a nonpolar stationary phase. While smaller alkylamines like propylamine (B44156) and diethylamine (B46881) have been effective for separating impurities in phosphate (B84403) diester oligonucleotides, the principle could be adapted, with the specific structure of this compound potentially offering unique selectivity for certain analytes. nih.gov
The table below outlines potential and analogous applications of ether amines in advanced separation processes.
| Separation Process | Role of Ether Amine | Principle of Separation | Potential Application/Example |
| Solvent Extraction | Cationic Extractant | Forms a neutral ion-pair with anionic metal complexes, which are then extracted into an organic phase. | Extraction of metal ions from acidic leachates or industrial wastewater. |
| Ion-Pair Chromatography | Ion-Pair Reagent | The protonated amine pairs with anionic analytes, neutralizing their charge and increasing their retention on a reversed-phase column. nih.gov | Separation of anionic impurities in complex mixtures, such as in pharmaceutical analysis. nih.gov |
| Foam Control | Antifoaming Agent | The surfactant properties of the amine can disrupt the stability of foam, causing it to collapse. This is a form of separation (gas from liquid). wipo.intgoogle.com | Removal of foam in food processing applications, such as in sugar beet and potato processing. wipo.intgoogle.com |
| N-Alkylation Reactions | Reagent | Can be used as a nucleophile in reactions with ethers over catalysts like γ-Al2O3 to produce N-alkylated amines, a form of chemical separation and synthesis. researchgate.net | Green chemistry approach to synthesizing more complex amines, with water as the main byproduct. researchgate.net |
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Selective Synthetic Routes
The efficient and selective synthesis of 3-[(4-Methylpentyl)oxy]propan-1-amine is a fundamental prerequisite for its thorough investigation and potential application. While general methods for the synthesis of ether amines are established, future research could focus on developing novel routes with high selectivity and atom economy.
One promising avenue is the advancement of catalytic systems for the direct amination of corresponding alcohols. For instance, nickel-catalyzed amination of alcohols using ammonia (B1221849) has been demonstrated as a highly selective method for producing primary amines. acs.org Adapting such catalytic systems for the specific substrate, 4-methylpentanol, followed by etherification with a propanolamine (B44665) precursor, or vice-versa, could lead to more efficient and sustainable synthetic pathways.
Furthermore, enzymatic synthesis presents a green alternative to traditional chemical methods. The use of enzyme networks, for example, combining an alcohol dehydrogenase and a transaminase, could enable the conversion of ether alcohols to ether amines with high specificity and under mild conditions. nih.gov Research into identifying or engineering enzymes that can accommodate the branched alkyl ether structure of the precursor to this compound would be a significant step forward.
Another area of exploration is the Williamson ether synthesis, a classical method for forming ethers. masterorganicchemistry.com Future work could focus on optimizing this reaction for the specific coupling of a 4-methylpentyl halide or sulfonate with 3-aminopropanol, or a 4-methylpentoxide with a 3-halopropanamine, to maximize yield and minimize side reactions. The development of phase-transfer catalysts or novel solvent systems could enhance the efficiency of this route.
| Synthetic Strategy | Key Research Focus | Potential Advantages |
| Catalytic Amination | Development of catalysts for selective amination of 4-methylpentanol or its derivatives. | High selectivity, atom economy, potential for continuous flow processes. |
| Enzymatic Synthesis | Identification or engineering of specific enzymes (e.g., transaminases). | High specificity, mild reaction conditions, environmentally friendly. |
| Williamson Ether Synthesis | Optimization of reaction conditions, development of new catalysts. | Versatility, use of readily available starting materials. |
Exploration of Advanced Material Applications and Performance Enhancement
The amphiphilic nature of this compound, with its polar amine head and nonpolar alkyl ether tail, makes it a prime candidate for various material applications.
A significant area of future research is its potential as a corrosion inhibitor . Amines and their derivatives are well-known for their ability to adsorb onto metal surfaces and form a protective film, thereby preventing corrosion. kfupm.edu.sanjit.edu The specific structure of this compound, with both nitrogen and oxygen atoms available for coordination, could offer enhanced corrosion protection for various metals and alloys in different environments. kfupm.edu.saresearchgate.net Studies investigating its effectiveness, mechanism of inhibition, and performance in comparison to existing inhibitors would be highly valuable.
In the realm of polymer science , this compound could serve as a unique monomer or curing agent. For example, in the production of non-isocyanate polyurethanes (NIPUs), primary amines react with cyclic carbonates. acs.org The incorporation of the 4-methylpentyl ether moiety could impart specific properties to the resulting polymer, such as increased flexibility, hydrophobicity, or improved adhesion. Research into the polymerization kinetics and the physical and chemical properties of NIPUs derived from this amine would be a novel area of investigation.
Furthermore, the surfactant-like properties of this compound suggest its potential use as an adjuvant in agrochemical formulations or as a component in specialty detergents and emulsifiers . Alkoxylated alkyl ether amines are known to be effective in such applications. google.com Investigating the surface activity, critical micelle concentration, and performance of this compound in these contexts could uncover new commercial opportunities.
Deeper Mechanistic Understanding of Complex Reactions Involving the Compound
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. The presence of a primary amine group makes it a nucleophile and a base. ncert.nic.in
Future research could focus on detailed mechanistic studies of its reactions. For example, in the context of NIPU formation, a deeper understanding of the nucleophilic attack of the amine on the cyclic carbonate and the subsequent ring-opening process could be gained through computational modeling and kinetic studies. acs.org This would allow for the fine-tuning of reaction conditions to control the polymer structure and properties.
The basicity of the amine group is another key aspect. masterorganicchemistry.com Quantitative studies of its pKa value and how it is influenced by the ether linkage and the branched alkyl chain would be important. This information is critical for its application as a catalyst or in systems where pH plays a crucial role.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. mdpi.comnih.gov The synthesis of this compound is well-suited for adaptation to these technologies.
Flow chemistry offers several advantages for the synthesis of amines, including precise control over reaction parameters, enhanced safety when dealing with hazardous reagents, and the ability to telescope reaction steps. acs.orgresearchgate.net Future research could focus on developing a continuous flow process for the synthesis of this compound, for example, by passing the reactants through a packed-bed reactor containing a solid-supported catalyst. researchgate.net This would enable a more efficient and scalable production of the compound.
Automated synthesis platforms can be employed to rapidly screen different reaction conditions and to synthesize libraries of related compounds for structure-activity relationship studies. sigmaaldrich.comresearchgate.net By integrating the synthesis of this compound into an automated platform, researchers could efficiently explore its potential in various applications by systematically modifying its structure and evaluating the performance of the resulting derivatives.
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Development of continuous manufacturing processes. | Improved safety, scalability, and process control. |
| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of derivatives. | Accelerated discovery and optimization of properties. |
Investigation of Supramolecular Assembly and Host-Guest Chemistry
The amphiphilic character of this compound strongly suggests its participation in supramolecular chemistry. The spontaneous self-assembly of amphiphilic molecules into organized structures like micelles, vesicles, or liquid crystals is a well-established phenomenon. nih.govnih.gov
Future research should investigate the self-assembly behavior of this compound in various solvents. This would involve determining its critical aggregation concentration and characterizing the morphology of the resulting supramolecular structures using techniques such as light scattering and electron microscopy. The ability to form such assemblies could be harnessed for applications in drug delivery, nanotechnology, and as templates for the synthesis of nanostructured materials.
In the context of host-guest chemistry , the hydrophobic pocket formed by the aggregation of the alkyl ether tails could serve as a host for encapsulating small guest molecules. wikipedia.orgnih.gov This could be explored for applications such as the removal of pollutants from water or the protection of sensitive molecules from the environment. youtube.com Conversely, the amine group could act as a recognition site for binding to specific host molecules, such as cyclodextrins or calixarenes, leading to the formation of novel supramolecular complexes with tunable properties. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-Methylpentyl)oxy]propan-1-amine, and how can purity be optimized?
- Methodology : The compound can be synthesized via reductive alkylation of primary amines with aldehydes or ketones under hydrogenation conditions (e.g., H₂/Pd-C at 50°C). For example, analogous amines like 3-[(4-methoxyphenyl)oxy]propan-1-amine were synthesized using this approach, achieving 72% yield after purification via silica gel chromatography . Purity optimization requires rigorous post-synthetic steps:
- Liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted precursors.
- Column chromatography (hexane/ethyl acetate gradients) to isolate the amine.
- Analytical validation using HPLC (≥97% purity threshold) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for the methylpentyl ether (δ ~1.2–1.6 ppm for CH₃ and CH₂ groups) and amine protons (δ ~2.7 ppm, broad).
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 188.2 (calculated for C₉H₂₁NO).
- FT-IR : Identify N-H stretches (~3350 cm⁻¹) and C-O-C ether linkages (~1120 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Protocol :
- Inert Atmosphere : Store under argon or nitrogen at –20°C to prevent oxidation of the amine group.
- Light Sensitivity : Use amber vials to avoid photodegradation, as observed in structurally similar tert-butyldimethylsilyl-protected amines .
- Bench Stability : Decomposition occurs within 72 hours at 25°C in air, per TLC monitoring .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic reactions?
- Analysis : The amine’s nucleophilicity is influenced by steric hindrance from the methylpentyl group. Computational studies (DFT at B3LYP/6-31G* level) on analogous compounds show that the ether oxygen stabilizes partial positive charges on adjacent carbons, directing attack to the terminal amine. Experimental validation via kinetic isotope effects (KIEs) can further elucidate transition states .
Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?
- Contradiction : Some studies report solubility in ethanol (≥50 mg/mL), while others note limited solubility (<10 mg/mL).
- Resolution :
- Variable Purity : Impurities (e.g., residual silanol byproducts from synthesis) may alter solubility. Validate purity via NMR and HPLC .
- Temperature Dependence : Solubility increases at 40°C (e.g., 35 mg/mL in ethanol), suggesting thermally driven dissolution .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with GPCRs (e.g., amine receptors). The methylpentyl chain may occupy hydrophobic pockets, while the amine forms hydrogen bonds with aspartate residues.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
Q. How is this compound utilized in multi-step syntheses of bioactive molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
